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Compound of Interest

Compound Name: 2-Isopropyl-6-propylphenol

Cat. No.: B024158

An In-depth Technical Guide to the Physical Characteristics of 2-Isopropyl-6-propylphenol

Introduction

2-1sopropyl-6-propylphenol, systematically named 2-propan-2-yl-6-propylphenaol, is a
substituted phenol of significant interest to researchers in pharmaceutical development and
quality control. Its structural similarity to the widely used intravenous anesthetic agent, Propofol
(2,6-diisopropylphenol), makes it a critical compound for study, primarily as a known impurity
(Propofol Impurity O).[1][2][3] Understanding the physical characteristics of this molecule is
paramount for developing robust analytical methods for its detection and quantification, as well
as for ensuring the purity and safety of propofol formulations.

This guide provides a comprehensive overview of the core physical characteristics of 2-
Isopropyl-6-propylphenol. Where experimental data for this specific molecule is not publicly
available, we will leverage data from structurally analogous compounds and outline the
authoritative, standardized methodologies for their empirical determination. This approach is
designed to equip researchers, scientists, and drug development professionals with the
foundational knowledge and practical frameworks required to work with this compound.

Molecular Structure and Core Identifiers

A thorough characterization begins with the fundamental structure and identifiers of the
molecule.
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Caption: Molecular structure of 2-Isopropyl-6-propylphenol.

Table 1: Core Identifiers for 2-lIsopropyl-6-propylphenol

Identifier Value Source(s)

2-propan-2-yl-6-
IUPAC Name [4]
propylphenol

CAS Number 74663-48-2 [11[2][31[5]
Molecular Formula C12H180 [1103114]
Molecular Weight 178.27 g/mol [11[3]114]

| Synonyms | Propofol Impurity O, 2-(1-Methylethyl)-6-propylphenol |[1][6] |

Quantitative Physical Properties

The physical state and solubility of a compound are critical parameters that dictate its handling,
formulation, and analytical characterization. While specific experimentally-derived data for 2-
Isopropyl-6-propylphenol are sparse in public literature, we can infer likely properties based
on its structure and data from analogous phenols.

Table 2: Summary of Physical Properties
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Property Value

Expected to be a
Physical State liquid at room

temperature

Notes and
Comparative Source(s)

Analysis

Propofol (2,6-
diisopropylphenol)
has a melting point
of 18 °C.[7] 2-
Isopropylphenol
has a melting point
of 12-16 °C.[8] The -
n-propyl group
may slightly alter
the crystal packing,
but a low melting
point is
anticipated.

Density 0.951 g/cm?3

This value is

comparable to related
compounds like [6]
Propofol (0.962 g/mL

at 25 °C).[7]

. i Not experimentally
Boiling Point
reported

Expected to be in the
range of 250-260 °C.
Propofol boils at 256

°C, and the structural
isomerism from -
diisopropyl to
isopropyl/propyl is

unlikely to cause a

drastic shift.[7]

Water Solubility Expected to be

sparingly soluble

The phenolic hydroxyl -
group allows for

hydrogen bonding

with water, but the

large, nonpolar alkyl
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Notes and
Property Value Comparative Source(s)
Analysis

substituents (Ci2H17)
will significantly limit
aqueous solubility,

similar to Propofol.[9]

Like other phenols, it
is anticipated to be
) ) readily soluble in
Organic Solvent Expected to be highly ]
- common organic
Solubility soluble
solvents such as
ethanol, acetone, and

hydrocarbons.[9]

| Storage | Store at 2°C - 8°C, protect from light | Phenols are susceptible to oxidation, which
can be accelerated by light and heat, often leading to discoloration.[6][10] |[6] |

Experimental Determination of Physical Properties

To ensure scientific rigor, physical characteristics must be determined using standardized,
validated protocols. The OECD Guidelines for the Testing of Chemicals provide an
internationally accepted framework for such determinations.[11][12][13]

Melting Point Determination

Causality: The melting point is a fundamental indicator of a substance's purity. For a pure
crystalline solid, the melting range is narrow. The presence of impurities, such as other phenol
isomers, will typically depress the melting point and broaden the melting range.

Methodology (Adapted from OECD Guideline 102):

o Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent,
which could act as an impurity and depress the melting point.
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Instrumentation: Utilize a capillary melting point apparatus. This instrument provides
controlled heating and clear visualization of the sample.

Capillary Loading: Load a small amount of the finely powdered substance into a capillary
tube to a height of 2-3 mm. Proper packing is essential for uniform heat transfer.

Heating Protocol:
o Perform a rapid preliminary heating to determine an approximate melting temperature.

o For the precise measurement, begin heating at a rate of ~10°C/min until the temperature
is 20°C below the approximate melting point.

o Reduce the heating rate to 1-2°C/min to allow for thermal equilibrium between the sample,

thermometer, and heating block.
Observation and Reporting:
o Record the temperature at which the first drop of liquid appears (onset of melting).
o Record the temperature at which the last solid crystal disappears (completion of melting).

o Report the result as a melting range. For a highly pure compound, this range should be <
1°C.
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Melting Point Determination Workflow
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Caption: Workflow for experimental melting point determination.
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Solubility Determination

Causality: Solubility is governed by the principle of "like dissolves like." The polarity of the
phenolic -OH group grants some capacity for interaction with polar solvents like water, while the
large alkyl framework favors dissolution in nonpolar organic solvents. Quantifying solubility is
essential for designing extraction procedures, chromatographic separations, and formulation
studies.

Methodology (Flask Method, adapted from OECD Guideline 105):

o System Preparation: For each solvent (e.g., water, ethanol, hexane), add a known volume to
a flask equipped with a magnetic stirrer. The flasks must be placed in a constant temperature
water bath (e.g., 25°C) to ensure isothermal conditions.

e Analyte Addition: Add an excess amount of 2-lIsopropyl-6-propylphenol to each flask. The
excess is critical to ensure that a saturated solution is formed.

o Equilibration: Stir the mixtures for a prolonged period (e.g., 24-48 hours) to ensure
equilibrium is reached between the dissolved and undissolved solute. Visual inspection for
the persistence of undissolved material confirms saturation.

o Phase Separation: After equilibration, stop stirring and allow the undissolved material to
settle. Centrifugation may be required to separate fine particles from the saturated solution.

o Sampling and Analysis:
o Carefully extract an aliquot of the clear, saturated supernatant.

o Determine the concentration of the dissolved analyte using a validated analytical
technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection
or Gas Chromatography (GC).

e Reporting: Express the solubility in standard units, such as g/L or mol/L, at the specified
temperature.

Spectroscopic Characterization
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Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. While
spectra for 2-Isopropyl-6-propylphenol are not readily available in public databases, we can
predict the expected features and use spectra from the closely related 2-Isopropylphenol as an
illustrative example.[8][14][15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy probes the chemical environment of magnetically active nuclei
(*H and *3C). The chemical shift, integration, and splitting pattern of each signal provide
detailed information about the connectivity and arrangement of atoms.

'H NMR (Proton NMR):

Aromatic Protons (Ar-H): Expected to appear in the d 6.5-7.5 ppm region. The substitution
pattern will lead to a complex splitting pattern.

e Phenolic Proton (-OH): A broad singlet, typically between & 4-7 ppm. Its position can be
concentration and solvent dependent.

 |Isopropyl Proton (-CH): A septet around & 3.0-3.5 ppm, split by the six adjacent methyl
protons.

e Propyl Protons (-CH2CH2CH?3s): Three distinct signals are expected: a triplet for the terminal -
CHs, a multiplet for the central -CHz-, and a triplet for the -CHz- group attached to the
aromatic ring.

Isopropyl Methyl Protons (-CHs): A doublet around 6 1.2-1.4 ppm.
13C NMR (Carbon NMR):

o Aromatic Carbons: Six distinct signals are expected in the & 110-160 ppm region. The
carbon bearing the -OH group will be the most downfield.

o Alkyl Carbons: Signals for the isopropyl and propyl carbons will appear in the upfield region
(6 10-40 ppm).

Experimental Protocol:
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o Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent
(e.g., CDCI3) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal
reference (& 0.00 ppm).

o Data Acquisition: Acquire *H and 13C spectra on a high-field NMR spectrometer (e.g., 400
MHz or higher). Use standard pulse programs.

o Data Processing: Process the raw data using Fourier transformation, phase correction, and
baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

Causality: IR spectroscopy measures the absorption of infrared radiation by a molecule, which
corresponds to the vibrations of its chemical bonds. It is an excellent tool for identifying
functional groups.

Expected Key Absorptions:

o O-H Stretch: A strong, broad absorption in the range of 3200-3600 cm~*. The broadness is
due to hydrogen bonding.

e C-H Stretch (Aromatic): Medium to weak absorptions just above 3000 cm™1.
e C-H Stretch (Aliphatic): Strong absorptions just below 3000 cm~1 (e.g., 2850-2960 cm™1).
e C=C Stretch (Aromatic): Medium absorptions in the 1450-1600 cm~* region.

e C-O Stretch: A strong absorption around 1200 cm™1.
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Spectroscopic Analysis Workflow
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Caption: General workflow for spectroscopic structure elucidation.

Mass Spectrometry (MS)

Causality: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It provides the
molecular weight of the compound and structural information based on its fragmentation
pattern.

Expected Features:

e Molecular lon (M*): A peak at m/z = 178, corresponding to the molecular weight of the
compound.

o Fragmentation: Expect to see characteristic fragmentation patterns of alkylphenols. A major
fragment would likely result from benzylic cleavage, losing a methyl group from the isopropyl
substituent (M-15), resulting in a fragment at m/z = 163. Another likely fragmentation is the
loss of a propyl radical (M-43) leading to a fragment at m/z = 135.
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Conclusion

While 2-Isopropyl-6-propylphenol is primarily known as a process impurity, a thorough
understanding of its physical characteristics is indispensable for the professionals it concerns.
This guide establishes a framework for its characterization by integrating known data with
standardized, authoritative experimental protocols. The application of these methodologies—
from melting point determination to advanced spectroscopic analysis—provides a robust
system for validating the identity, purity, and behavior of this compound. By leveraging
comparative data from analogous structures, researchers can anticipate the properties of 2-
Isopropyl-6-propylphenol and design their experiments and analytical methods with a higher
degree of confidence and scientific rigor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 12 /12 Tech Support


https://www.enfo.hu/en/elearning/7288
https://www.enfo.hu/en/elearning/7288
https://search.library.brandeis.edu/discovery/fulldisplay?vid=01BRAND_INST%3ABRAND&docid=alma9923131116801921&context=L
https://www.chemicalbook.com/SpectrumEN_88-69-7_13CNMR.htm
https://pdf.benchchem.com/147/spectroscopic_comparison_of_2_Propylphenol_and_its_isomers.pdf
https://www.benchchem.com/product/b024158#physical-characteristics-of-2-isopropyl-6-propylphenol
https://www.benchchem.com/product/b024158#physical-characteristics-of-2-isopropyl-6-propylphenol
https://www.benchchem.com/product/b024158#physical-characteristics-of-2-isopropyl-6-propylphenol
https://www.benchchem.com/product/b024158#physical-characteristics-of-2-isopropyl-6-propylphenol
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b024158?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b024158?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

